Plakolide A
Description
Properties
Molecular Formula |
C18H28O2 |
|---|---|
Molecular Weight |
276.4 g/mol |
IUPAC Name |
(5S)-5-[(1E,3E)-dodeca-1,3-dienyl]-5-methyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-13-14-18(3)15-16(2)17(19)20-18/h11-14H,2,4-10,15H2,1,3H3/b12-11+,14-13+/t18-/m1/s1 |
InChI Key |
CIUVHSRFRVWPDP-HFKYTIITSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/C=C/[C@@]1(CC(=C)C(=O)O1)C |
Canonical SMILES |
CCCCCCCCC=CC=CC1(CC(=C)C(=O)O1)C |
Synonyms |
plakolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Plakolide A belongs to a class of bioactive γ-lactones with α-exomethylene groups, which are common in marine sponges. Below is a comparative analysis with structurally analogous compounds, focusing on their sources, biological activities, and synthetic strategies.
Structural and Functional Analogues
Key Comparative Insights
Structural Complexity: this compound and plakortide F/G share γ-lactone cores but differ in substituents. This compound’s α-exomethylene group is critical for iNOS inhibition, while plakortide F’s cyclic peroxide enhances cytotoxicity . Ipomeamarone, a furanoterpenoid, lacks a lactone ring but shares a chiral quaternary carbon center, highlighting divergent biosynthetic pathways .
Biological Activity: this compound’s iNOS inhibition (IC₅₀ ~ 10 μM) is unique among Plakortis lactones, which more commonly exhibit cytotoxicity or antimalarial effects . Plakortone G’s antimalarial activity surpasses this compound in potency, suggesting functional group tuning influences target specificity .
Synthetic Challenges: this compound’s synthesis required stereochemical revision via CD and optical rotation comparisons, underscoring the importance of robust analytical validation . Ipomeamarone and gregatin B employ similar chiral self-reproduction methods, but longer synthetic routes reflect greater complexity in terpenoid frameworks .
Spectral and Stereochemical Comparisons
- Optical Rotation : Natural (-)-plakolide A: [α]D²⁴ = -41° (c 0.1, MeOH); synthetic (R)-plakolide A: [α]D²⁴ = -44.9° (c 0.08, MeOH) .
- CD Spectra : Natural (-)-plakolide A shows a negative Cotton effect at 228 nm, while synthetic (S)-plakolide A exhibits a positive effect, confirming the R revision .
- NMR Data : this compound’s α-exomethylene protons resonate at δ 5.66–6.62 ppm, distinct from plakortide F’s peroxide signals (δ 4.1–4.3 ppm) .
Q & A
Basic: What experimental methods are used to synthesize and characterize Plakolide A?
This compound is synthesized via a 7-step process starting from dioxolanone (3), achieving a 23% overall yield. Key characterization involves spectral data comparison (IR, ¹H-NMR, MS) and optical rotation analysis. Researchers must match synthesized compounds to natural this compound by ensuring spectral superimposability and verifying specific rotation values (e.g., [α]D²⁴ -41° vs. natural -44.9° in MeOH). Experimental protocols should include detailed synthetic steps, purification methods, and instrumental parameters for reproducibility .
Advanced: How can researchers validate discrepancies in spectral data or optical activity during this compound synthesis?
Discrepancies in spectral data or optical activity may arise from impurities, stereochemical mismatches, or instrumental variability. To address this:
- Reproduce synthesis : Ensure reaction conditions (temperature, catalysts) are strictly controlled.
- Cross-validate data : Compare IR/NMR peaks with literature values and use high-resolution MS for molecular confirmation.
- Assess enantiopurity : Employ chiral chromatography or circular dichroism (CD) to verify stereochemical integrity.
Document all deviations and replicate experiments to isolate error sources .
Advanced: What methodologies resolve contradictions in reported biological activity or mechanistic studies of this compound?
Contradictions in biological data require:
- Dose-response validation : Test across multiple concentrations to confirm activity thresholds.
- Mechanistic redundancy checks : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) to confirm target engagement.
- Contextual analysis : Evaluate study conditions (e.g., cell lines, solvent controls) for confounding variables.
Publish negative results to clarify inconsistencies and refine hypotheses .
Basic: How should a research question on this compound’s bioactivity be structured to ensure scientific rigor?
Use the PICOT framework :
- Population/Problem : Target organism or cell type (e.g., cancer cell lines).
- Intervention : this compound dosage or derivative compounds.
- Comparison : Positive/negative controls (e.g., existing therapeutics).
- Outcome : Measurable endpoints (e.g., apoptosis rate, IC₅₀).
- Time : Duration of exposure or observation.
Example: “Does this compound (I) induce apoptosis in HeLa cells (P) compared to paclitaxel (C) within 48 hours (T)?” .
Basic: What criteria determine the purity and identity of newly synthesized this compound derivatives?
- Analytical chromatography : HPLC/GC purity ≥95%.
- Spectroscopic validation : ¹H/¹³C-NMR, HRMS for molecular formula confirmation.
- Crystallography : X-ray structures for unambiguous stereochemical assignment.
- Reproducibility : Independent synthesis and characterization by a second lab .
Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?
- Stepwise analysis : Identify low-yield steps via reaction monitoring (TLC, LC-MS).
- Catalyst screening : Test alternative catalysts (e.g., chiral catalysts for enantioselectivity).
- Solvent/temperature optimization : Use DOE (Design of Experiments) to maximize efficiency.
- Scale-up adjustments : Address mass transfer limitations in larger batches .
Basic: What are the best practices for replicating published studies on this compound?
- Detailed protocols : Follow supplemental information for exact reagent grades, equipment settings, and timing.
- Negative controls : Include solvent-only and heat-inactivated enzyme controls.
- Data transparency : Share raw spectral files and statistical analysis code.
- Peer validation : Collaborate with original authors to troubleshoot discrepancies .
Advanced: How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?
- Derivative libraries : Synthesize analogs with modifications to the lactone ring or side chains.
- Computational modeling : Use molecular docking to predict binding affinities.
- High-throughput screening : Test analogs against diverse biological targets (e.g., kinases, GPCRs).
- Correlative analysis : Link structural features (e.g., logP, polar surface area) to bioactivity .
Basic: How to define the scope of a research project on this compound’s ecological roles?
Apply the FLOAT method :
- Feasible : Ensure access to marine samples (this compound’s natural source).
- Literature-grounded : Address gaps in symbiont-derived metabolite studies.
- Objective : Focus on specific ecological interactions (e.g., allelopathy, anti-fouling).
- Analyzable : Plan metagenomic or metabolomic workflows for data collection.
- Time-bound : Set milestones for field sampling and lab analysis .
Advanced: What statistical approaches are recommended for interpreting conflicting outcomes in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
